1-Amino-1-(3-chloro-4-methylphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Amino-1-(3-chloro-4-methylphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with ammonia and acetone under controlled conditions . Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Amino-1-(3-chloro-4-methylphenyl)acetone undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(3-chloro-4-methylphenyl)acetone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-1-(3-chloro-4-methylphenyl)acetone involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(3-chloro-4-methylphenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-phenylacetone: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
1-Amino-1-(4-chlorophenyl)acetone: Similar structure but with the chloro group in a different position, leading to variations in reactivity and applications.
1-Amino-1-(3-methylphenyl)acetone:
Eigenschaften
Molekularformel |
C10H12ClNO |
---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
1-amino-1-(3-chloro-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
InChI-Schlüssel |
GQXHBFQYWSESEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(=O)C)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.